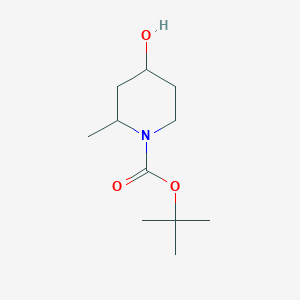

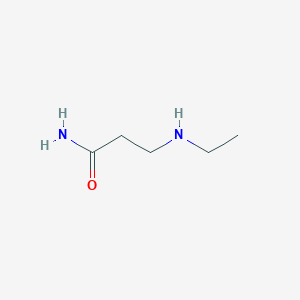

1-Boc-4-(pyrrolidinocarbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Boc-4-(pyrrolidinocarbonyl)piperidine” is a chemical compound used in scientific research . It is used as a reactant for the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .

Synthesis Analysis

The synthesis method of N-boc-4-hydroxypiperidine involves several steps, including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, methanol, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis

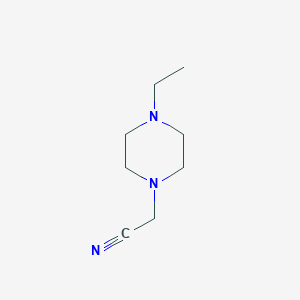

The molecular formula of “1-Boc-4-(pyrrolidinocarbonyl)piperidine” is C15H26N2O3 . The average mass is 282.379 Da, and the monoisotopic mass is 282.194336 Da .Chemical Reactions Analysis

This compound is used in allylation and conjugate addition reactions, asymmetric deprotonation, enantioselective inter- and intramolecular aldol reactions . It is also an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-4-(pyrrolidinocarbonyl)piperidine” is 282.38 . The form of the compound is a crystal . The melting point is 152°C .Applications De Recherche Scientifique

Synthesis of GPR119 Selective Agonists

This compound is used in the synthesis of selective GPR119 agonists, which are patented as potential anti-obesity drugs. These agonists can play a role in enhancing glucose-dependent insulin secretion and incretin hormone secretion, which are crucial for managing type II diabetes and obesity .

Pim-1 Inhibitors

1-Boc-4-(pyrrolidinocarbonyl)piperidine serves as a reactant in the synthesis of Pim-1 inhibitors. Pim-1 is an oncogene that encodes a serine/threonine kinase implicated in several types of cancer. Inhibitors targeting Pim-1 can be significant in cancer research and therapy .

HIV-1 Replication Inhibitors

The compound is also utilized as a reactant for creating M-tropic (R5) HIV-1 replication inhibitors. These inhibitors are vital in the research for new treatments against HIV, particularly those strains that use the CCR5 receptor to enter human cells .

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors are another class of compounds synthesized using 1-Boc-4-(pyrrolidinocarbonyl)piperidine. HDAC inhibitors have therapeutic potential in cancer treatment by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells .

Selective 5-HT6 Antagonists

The compound is involved in the synthesis of selective 5-HT6 antagonists. These antagonists have implications in treating various neurological disorders, including Alzheimer’s disease, due to their role in cognitive processes and neurotransmission .

Three-Component Vinylogous Mannich Reactions

In synthetic chemistry, this compound is used for three-component vinylogous Mannich reactions. These reactions are valuable for constructing complex molecular architectures, which can be applied in medicinal chemistry and drug development .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

It has been used in the synthesis of gpr119 selective agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-dependent insulin secretion .

Mode of Action

As a precursor for gpr119 agonists, it may interact with this receptor, leading to an increase in intracellular camp levels and subsequent insulin secretion .

Biochemical Pathways

Given its potential role as a GPR119 agonist, it may influence the cAMP-PKA pathway, which is involved in insulin secretion .

Result of Action

In experimental studies, 1-Boc-4-(pyrrolidinocarbonyl)piperidine has shown to decrease the intake of calories from a succulent hyper-caloric food in a binge-eating protocol in female rats, whereas the acute exposure to this piperidine exerted an anxiolytic effect in the male rat . The exact molecular and cellular effects of the compound’s action remain to be characterized .

Propriétés

IUPAC Name |

tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNKYFWPIRLPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(pyrrolidinocarbonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)